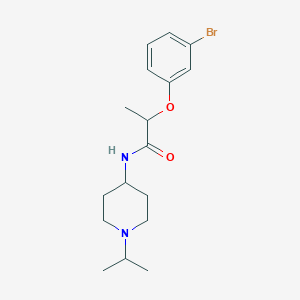![molecular formula C18H30N2O4 B5184671 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-sec-butylpiperazine oxalate](/img/structure/B5184671.png)
1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-sec-butylpiperazine oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-sec-butylpiperazine oxalate, also known as BRL-15572, is a selective dopamine D3 receptor antagonist. It has been widely used in scientific research to investigate the role of dopamine receptors in various physiological and pathological processes.
Mechanism of Action
1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-sec-butylpiperazine oxalate acts as a selective antagonist at dopamine D3 receptors. It binds to the receptor and blocks the action of dopamine, which is a neurotransmitter that plays a key role in reward, motivation, and movement control. By blocking dopamine D3 receptors, 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-sec-butylpiperazine oxalate can modulate the activity of dopamine neurons and affect various physiological and behavioral processes.
Biochemical and Physiological Effects:
1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-sec-butylpiperazine oxalate has been shown to have a number of biochemical and physiological effects. It can modulate the release of dopamine in the brain, which affects reward and motivation. It can also affect the activity of dopamine neurons in the striatum, which is involved in movement control. In addition, 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-sec-butylpiperazine oxalate has been shown to affect the activity of other neurotransmitters, such as glutamate and GABA, which are involved in various physiological and pathological processes.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-sec-butylpiperazine oxalate in lab experiments is its high selectivity for dopamine D3 receptors. This allows researchers to investigate the specific role of this receptor subtype in various physiological and pathological processes. However, one limitation of using 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-sec-butylpiperazine oxalate is its low solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for research on 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-sec-butylpiperazine oxalate. One area of interest is the role of dopamine D3 receptors in drug addiction and relapse. 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-sec-butylpiperazine oxalate has been shown to reduce drug-seeking behavior in animal models, and further research could lead to the development of new treatments for addiction. Another area of interest is the role of dopamine D3 receptors in the regulation of mood and emotion. 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-sec-butylpiperazine oxalate has been shown to have antidepressant-like effects in animal models, and further research could lead to the development of new treatments for mood disorders. Finally, future research could focus on the development of new compounds that are more soluble and have higher affinity for dopamine D3 receptors, which could improve their efficacy in lab experiments and potential therapeutic applications.
Conclusion:
1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-sec-butylpiperazine oxalate is a selective dopamine D3 receptor antagonist that has been widely used in scientific research to investigate the role of dopamine receptors in various physiological and pathological processes. Its high selectivity and specific mechanism of action make it a valuable tool for investigating the role of dopamine D3 receptors in drug addiction, schizophrenia, Parkinson's disease, and other conditions. While there are limitations to its use in lab experiments, ongoing research on 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-sec-butylpiperazine oxalate and related compounds could lead to the development of new treatments for a range of disorders.
Synthesis Methods
The synthesis method of 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-sec-butylpiperazine oxalate involves the reaction of bicyclo[2.2.1]hept-5-en-2-ylmethylamine with sec-butylpiperazine and oxalic acid. The resulting oxalate salt is a white crystalline powder with a molecular weight of 416.5 g/mol.
Scientific Research Applications
1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-sec-butylpiperazine oxalate has been extensively used in scientific research to investigate the role of dopamine D3 receptors in various physiological and pathological processes. It has been shown to have potential therapeutic applications in the treatment of drug addiction, schizophrenia, and Parkinson's disease.
properties
IUPAC Name |
1-(2-bicyclo[2.2.1]hept-5-enylmethyl)-4-butan-2-ylpiperazine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2.C2H2O4/c1-3-13(2)18-8-6-17(7-9-18)12-16-11-14-4-5-15(16)10-14;3-1(4)2(5)6/h4-5,13-16H,3,6-12H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LODGLVUEBAWXMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1CCN(CC1)CC2CC3CC2C=C3.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bicyclo[2.2.1]hept-5-enylmethyl)-4-butan-2-ylpiperazine;oxalic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-({4-[(1-allyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B5184590.png)
![2-amino-5-(3,4-dimethoxybenzylidene)-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile](/img/structure/B5184610.png)

![N~2~-(2-methoxy-5-nitrophenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5184618.png)
![N-(4-bromo-2-fluorophenyl)-1-[(4-fluorophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5184619.png)

![4-chloro-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide](/img/structure/B5184637.png)
![5-(2-thienyl)-N-(2-thienylmethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5184638.png)
![methyl 2-({4-[allyl(methylsulfonyl)amino]benzoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5184646.png)




![5-{3-chloro-4-[2-(3,5-dimethylphenoxy)ethoxy]-5-ethoxybenzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5184681.png)